1-(2-Aminopyridin-3-yl)propane-1,3-diol
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Overview
Description
1-(2-Aminopyridin-3-yl)propane-1,3-diol is an organic compound with the molecular formula C8H12N2O2. It is a derivative of pyridine, featuring an amino group at the second position and a propane-1,3-diol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminopyridin-3-yl)propane-1,3-diol typically involves the chemo-selective reaction of commercially available 2-amino-1,3-propane diols with electrophiles. This process results in functional diol intermediates, which are then cyclized to generate the desired compound .
Industrial Production Methods: the general approach involves large-scale synthesis using similar chemo-selective reactions and cyclization processes as described for laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminopyridin-3-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Aminopyridin-3-yl)propane-1,3-diol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various functionalized compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminopyridin-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group and diol moiety allow the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity and receptor binding, leading to its observed effects .
Comparison with Similar Compounds
3-(2-Aminopyridin-3-yl)propan-1-ol: This compound is structurally similar but lacks the diol moiety.
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: Another related compound with a different functional group arrangement.
Uniqueness: 1-(2-Aminopyridin-3-yl)propane-1,3-diol is unique due to its combination of an amino group and a propane-1,3-diol moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(2-aminopyridin-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C8H12N2O2/c9-8-6(2-1-4-10-8)7(12)3-5-11/h1-2,4,7,11-12H,3,5H2,(H2,9,10) |
InChI Key |
YIULDWCVXKBXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(CCO)O |
Origin of Product |
United States |
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